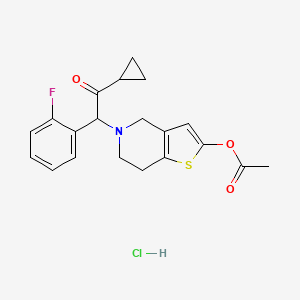

Prasugrel Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and has 3 approved indications. This drug has a black box warning from the FDA.

A piperazine derivative and PLATELET AGGREGATION INHIBITOR that is used to prevent THROMBOSIS in patients with ACUTE CORONARY SYNDROME; UNSTABLE ANGINA and MYOCARDIAL INFARCTION, as well as in those undergoing PERCUTANEOUS CORONARY INTERVENTIONS.

See also: Prasugrel (has active moiety).

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;/h2-5,10,13,19H,6-9,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALHGCPDPSNJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049067 | |

| Record name | Prasugrel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389574-19-0 | |

| Record name | Prasugrel hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=389574-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prasugrel Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389574190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prasugrel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetoxy-5-(α-cyclopropyl-carbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRASUGREL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G89JQ59I13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Prasugrel Hydrochloride on the P2Y12 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prasugrel hydrochloride is a third-generation thienopyridine antiplatelet agent that functions as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor.[1][2] This guide provides a comprehensive technical overview of the molecular mechanism of action of prasugrel, detailing its metabolic activation, its specific and irreversible interaction with the P2Y12 receptor, and the subsequent interruption of downstream signaling pathways that are crucial for platelet activation and aggregation. This document includes quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of the relevant biological and experimental workflows to support researchers and professionals in the field of drug development and cardiovascular pharmacology.

Introduction

Platelet activation and aggregation are central processes in the pathophysiology of atherothrombosis, the primary underlying cause of acute coronary syndromes (ACS) and ischemic stroke. The P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface, plays a pivotal role in amplifying and sustaining the platelet response to ADP, a key agonist in thrombus formation.[3][4] this compound is a prodrug that, upon metabolic activation, irreversibly blocks the P2Y12 receptor, leading to potent and sustained inhibition of platelet function.[1][5] Compared to its predecessor clopidogrel, prasugrel exhibits a more efficient and consistent metabolic activation profile, resulting in a faster onset of action and greater inhibition of platelet aggregation.[6][7]

Metabolic Activation of Prasugrel

Prasugrel is a prodrug and requires a two-step metabolic conversion to its active metabolite, R-138727.[6][8] This activation process is more efficient than that of clopidogrel, contributing to prasugrel's more predictable antiplatelet effect.[6]

Step 1: Hydrolysis

Following oral administration, prasugrel is rapidly and almost completely hydrolyzed by esterases, primarily human carboxylesterase 2 (hCE2) in the intestine, to an inactive intermediate thiolactone metabolite, R-95913.[5][9]

Step 2: Cytochrome P450-Mediated Oxidation

The intermediate metabolite, R-95913, undergoes a single-step oxidation primarily by cytochrome P450 enzymes CYP3A4 and CYP2B6 in the liver, with minor contributions from CYP2C9 and CYP2C19, to form the active metabolite, R-138727.[10][11] This active metabolite contains a reactive thiol group that is crucial for its interaction with the P2Y12 receptor.[11]

Molecular Interaction with the P2Y12 Receptor

The active metabolite of prasugrel, R-138727, is a potent and irreversible antagonist of the P2Y12 receptor.[9]

3.1. Irreversible Covalent Bonding

R-138727 forms a covalent disulfide bond with specific cysteine residues on the extracellular domain of the P2Y12 receptor.[12] Site-directed mutagenesis studies have identified Cys97 in the third transmembrane domain and Cys175 in the second extracellular loop as the key residues for this interaction.[5] This irreversible binding ensures a sustained antiplatelet effect for the lifespan of the platelet, which is approximately 7 to 10 days.[10]

3.2. P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is coupled to the inhibitory G protein, Gi.[13] Upon binding of its endogenous ligand, ADP, the P2Y12 receptor initiates a signaling cascade that leads to platelet activation.

-

Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[14]

-

VASP Dephosphorylation: Reduced cAMP levels lead to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein in maintaining platelets in a resting state.[15]

-

PI3K Activation: The Gβγ subunit of the Gi protein activates phosphoinositide 3-kinase (PI3K), which in turn activates Akt.[3][14]

-

Glycoprotein IIb/IIIa Activation: These signaling events culminate in the conformational activation of the glycoprotein IIb/IIIa receptor on the platelet surface, enabling it to bind fibrinogen and mediate platelet aggregation.[14]

By irreversibly binding to the P2Y12 receptor, R-138727 prevents ADP from initiating this signaling cascade, thereby inhibiting platelet activation and aggregation.[10]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the active metabolite of prasugrel, R-138727, in comparison to clopidogrel's active metabolite where available.

| Parameter | Prasugrel Active Metabolite (R-138727) | Reference |

| P2Y12 Receptor Binding | ||

| Binding Mode | Irreversible, covalent disulfide bond | [12] |

| Target Residues | Cys97 and Cys175 | [5] |

| Functional Inhibition | ||

| IC50 (Clot Strength) | 0.7 ± 0.1 µM | [10] |

| Inhibition of [33P]2-MeSADP binding | Complete at 30 µM | [14] |

| Parameter | Prasugrel 60 mg LD | Clopidogrel 300 mg LD | Reference |

| Platelet Aggregation (20 µM ADP) | |||

| Max. Inhibition of Platelet Aggregation | 78.8% ± 9.2% | 35.0% ± 24.5% | [16] |

| Median Time to ≥20% IPA | 30 minutes | 1.5 hours | [16] |

| Platelet Aggregation (5 µM ADP) | |||

| Max. Inhibition of Platelet Aggregation | 84.1% ± 9.5% | 48.9% ± 27.0% | [16] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

5.1. Light Transmission Aggregometry (LTA)

This assay measures the change in light transmittance through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

-

Sample Collection: Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant.[17]

-

PRP and PPP Preparation:

-

Assay Procedure:

-

Set the light transmission of the aggregometer to 0% with PRP and 100% with PPP.[19]

-

Pipette PRP into a cuvette with a magnetic stir bar and incubate at 37°C for 3 minutes.[20]

-

Add the platelet agonist (e.g., 20 µM ADP) to the PRP.[20]

-

Record the change in light transmittance for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of light transmittance achieved is reported as the percentage of platelet aggregation.

-

5.2. Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

This flow cytometry-based assay measures the phosphorylation state of VASP within platelets, which is inversely correlated with P2Y12 receptor activity.

Protocol:

-

Sample Preparation: Use whole blood collected in 3.2% sodium citrate.

-

Platelet Stimulation:

-

Fixation and Permeabilization:

-

Immunostaining:

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population based on forward and side scatter properties, and a platelet-specific marker like CD61.[3]

-

Measure the mean fluorescence intensity (MFI) of the VASP-P signal in both the PGE1 and PGE1+ADP treated samples.

-

-

Data Analysis:

-

Calculate the Platelet Reactivity Index (PRI) using the formula: PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100.[20]

-

5.3. Radioligand Binding Assay

This assay is used to determine the binding affinity of prasugrel's active metabolite to the P2Y12 receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Receptor Preparation: Prepare platelet membranes or use Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y12 receptor.

-

Assay Buffer: Use a suitable binding buffer, for example, 50 mM Na2HPO4/KH2PO4, 100 mM NaCl, 5 mM MgCl2, pH 7.4.[22]

-

Competitive Binding:

-

In assay tubes, combine the receptor preparation, a fixed concentration of a P2Y12-specific radioligand (e.g., [33P]2-MeSADP), and varying concentrations of the unlabeled competitor (R-138727).[14][23]

-

To determine non-specific binding, a parallel set of tubes should contain the receptor preparation, radioligand, and a high concentration of a non-radiolabeled P2Y12 agonist or antagonist.[13]

-

Incubate at room temperature with agitation.[22]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters to trap the receptor-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

This compound is a potent antiplatelet agent that exerts its effect through the irreversible antagonism of the P2Y12 receptor by its active metabolite, R-138727. Its efficient metabolic activation and the covalent nature of its binding to the P2Y12 receptor result in a rapid, potent, and sustained inhibition of platelet aggregation. The experimental protocols detailed in this guide provide a framework for the continued investigation of P2Y12 receptor antagonists and their effects on platelet function. A thorough understanding of the molecular mechanisms and the methodologies used to study them is essential for the development of novel antiplatelet therapies and for optimizing the treatment of patients with atherothrombotic diseases.

References

- 1. m.youtube.com [m.youtube.com]

- 2. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fritsmafactor.com [fritsmafactor.com]

- 7. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. helena.com [helena.com]

- 10. VASP phosphorylation [bio-protocol.org]

- 11. Flow Cytometry Analysis of Intracellular VASP Phosphorylation for the Assessment of Activating and Inhibitory Signal Transduction Pathways in Human Platelets | Semantic Scholar [semanticscholar.org]

- 12. Flow cytometry analysis of intracellular VASP phosphorylation for the assessment of activating and inhibitory signal transduction pathways in human platelets--definition and detection of ticlopidine/clopidogrel effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. revvity.com [revvity.com]

- 14. biocytex.fr [biocytex.fr]

- 15. guidetopharmacology.org [guidetopharmacology.org]

- 16. researchgate.net [researchgate.net]

- 17. P2Y12 Inhibition Assay - UChicago Medicine Medical Laboratories [uchicagomedlabs.testcatalog.org]

- 18. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. diagnostica.cz [diagnostica.cz]

- 20. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Prasugrel Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies employed in the chemical synthesis and purification of Prasugrel Hydrochloride. Prasugrel, a member of the thienopyridine class of ADP receptor inhibitors, is a critical antiplatelet agent used to reduce the risk of thrombotic cardiovascular events.[1][2][3] Chemically designated as 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride, its synthesis and purification require precise control over reaction conditions to ensure high purity and yield, and to obtain the desired polymorphic form.[2]

Part 1: Chemical Synthesis of Prasugrel

The predominant synthetic route to prasugrel involves a multi-step process commencing with the condensation of key intermediates, followed by an acetylation reaction to form the prasugrel base, and culminating in the formation of the hydrochloride salt.[2][4]

Core Synthesis Pathway

The most widely documented pathway can be summarized in three primary stages:

-

Condensation: This step involves the alkylation of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (Intermediate 3 ) with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Intermediate 2 ). This reaction, typically conducted in the presence of a base like potassium carbonate in a solvent such as acetonitrile, yields the key intermediate, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, also known as desacetyl prasugrel (Intermediate 4 ).[2]

-

Acetylation: The hydroxyl group of the desacetyl intermediate (4 ) is then acetylated to form the prasugrel base (5 ). This is commonly achieved using acetic anhydride in the presence of a base and a solvent like dimethylformamide (DMF).[2][4]

-

Salt Formation: The final step is the conversion of the prasugrel base (5 ) into its hydrochloride salt, this compound (1 ). This is accomplished by reacting the base with hydrochloric acid in a suitable organic solvent, such as acetone or ethyl acetate.[2][5]

Visualization of the Synthesis Pathway

Caption: General synthetic pathway for this compound.

Experimental Protocol: Synthesis

The following protocol is a representative example compiled from established literature.[2]

Step 1: Synthesis of Desacetyl Prasugrel (4)

-

Suspend 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (3 ) (e.g., 10 g, 52.17 mmol) in acetonitrile (60 mL).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add anhydrous potassium carbonate (e.g., 14.4 g, 104.45 mmol) to the mixture.

-

Add a solution of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (2 ) (e.g., 10.75 g, 41.7 mmol) at 0-5 °C.

-

Stir the reaction mixture vigorously at 0-5 °C for approximately 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the mixture to remove inorganic salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate by distillation under vacuum at 40-45 °C to yield desacetyl prasugrel as an oily liquid.

Step 2: Synthesis of Prasugrel Base (5)

-

Dissolve the crude desacetyl prasugrel (4 ) in a suitable solvent such as DMF.

-

Add a base, for example, potassium carbonate.

-

Cool the mixture to 0-5 °C.

-

Add acetic anhydride dropwise while maintaining the temperature at 0-5 °C.

-

Allow the reaction to stir for several hours until completion, as monitored by HPLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude prasugrel base.

Step 3: Formation of this compound (1)

-

Dissolve the crude prasugrel base (5 ) in acetone (e.g., 8-10 volumes).

-

Heat the solution to 40-45 °C to ensure complete dissolution.

-

Add concentrated hydrochloric acid dropwise to the solution.

-

Stir the mixture at 40-45 °C for 1-2 hours, during which time the product will precipitate.

-

Cool the suspension to room temperature and continue stirring for another hour.

-

Collect the precipitated solid by filtration, wash with cold acetone, and dry under vacuum at 50-55 °C to yield this compound.

Quantitative Data for Synthesis

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield | Reference |

| 1. Condensation | Intermediates 2 & 3 | K₂CO₃, Acetonitrile | 0 - 5 | 4 | ~80-90% (crude) | [2] |

| 2. Acetylation | Intermediate 4 | Acetic Anhydride, K₂CO₃, DMF | 0 - 5 | 2 - 4 | >90% | [2] |

| 3. Salt Formation | Prasugrel Base (5 ) | HCl, Acetone | 40 - 45 | 2 - 3 | 85-95% | [2] |

| Alternate Salt Formation | Prasugrel Base (5 ) | HCl in Ethanol, Ethyl Acetate | 20 - 25 | 2 | 84% | [5] |

Part 2: Purification and Crystallization

The purification of this compound is crucial for removing process-related impurities and achieving the desired crystalline form, which impacts the drug's stability and bioavailability. The primary method of purification is crystallization from a suitable solvent system.[5][6]

Polymorphism and Crystallization Control

This compound is known to exist in different polymorphic forms, most notably Form A and Form B.[5] The specific form obtained is highly dependent on the solvent and temperature conditions used during crystallization.

-

Form A: Can be prepared by reacting the prasugrel base with 36% hydrochloric acid in acetone at 25 °C.[5]

-

Form B: A more stable form, can be obtained by reacting the base with hydrochloric acid in acetone at a higher temperature (40 °C) or by using solvents like ethyl acetate or isopropyl acetate at room temperature (20-25 °C).[5]

The choice of solvent is a critical parameter. Solvents with low hydrogen bond donor ability tend to yield Form I (analogous to Form A), while those with high hydrogen bond donor ability favor the formation of Form II (analogous to Form B).[7]

Visualization of Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocols: Purification/Crystallization

Protocol 1: Preparation of Polymorph Form B using Ethyl Acetate [5]

-

Dissolve prasugrel base (e.g., 1.430 g) in ethyl acetate at 40 °C.

-

Cool the solution to room temperature (20-25 °C).

-

Add a 16.3% solution of hydrogen chloride in ethanol (1 equivalent) dropwise to the prasugrel solution.

-

Inoculate the solution with a seed crystal of Form B if desired to promote crystallization.

-

Stir the mixture at 20-25 °C for 2 hours to allow for complete crystallization.

-

Collect the white crystals by filtration (aspiration).

-

Wash the crystals with a small amount of cold ethyl acetate and dry.

Protocol 2: Preparation of Polymorph Form B using Isopropyl Acetate [5]

-

Dissolve prasugrel base (e.g., 1.324 g) in isopropyl acetate (13 ml) by warming up to 45 °C.

-

Cool the solution to room temperature.

-

Add a solution of HCl in ethanol dropwise while stirring.

-

Continue stirring the reaction mixture at room temperature for 1 hour.

-

Collect the separated crystalline substance by filtration and dry in air.

Quantitative Data for Purification

| Method/Solvent | Starting Material | Temperature (°C) | Purity (HPLC) | Yield | Melting Point (°C) | Polymorph | Reference |

| Ethyl Acetate / HCl in Ethanol | Prasugrel Base | 20 - 25 | 99.5% | 84% | 165 - 167 | Form B | [5] |

| Isopropyl Acetate / HCl in Ethanol | Prasugrel Base | Room Temp. | 99.8% | 88.1% | 165.8 - 168.2 | Form B | [5] |

| Acetone / 36% HCl | Prasugrel Base | 40 | N/A | N/A | 166 - 174 | Form B1 | [5] |

| Acetone / 36% HCl | Prasugrel Base | 25 | N/A | N/A | 133 - 136 | Form A | [5] |

| Glacial Acetic Acid | Prasugrel HCl Form B | 20 - 25 | N/A | 90.8% | N/A | Form F | [6] |

Part 3: Impurity Profile

Control of impurities is mandated by regulatory bodies like the ICH.[2] During the synthesis of this compound, several process-related impurities and degradation products can form.

-

Desacetyl Prasugrel (4): An impurity resulting from incomplete acetylation of the key intermediate or hydrolysis of the final product.[2]

-

CATP Impurity (7): A chloro-prasugrel analog that can form during the hydrochloride salt formation step, particularly in the presence of water.[2]

-

Positional Isomers: Impurities such as 3-fluoro and 4-fluoro analogs can arise from impurities in the starting materials.[2][8]

-

Degradation Products: Prasugrel is susceptible to degradation via hydrolysis and oxidation.[9][10] Forced degradation studies have identified products resulting from the hydrolysis of the acetate ester and oxidation of the thienopyridine ring.[10]

The level of these impurities must be controlled below specified limits (typically <0.15%) through careful optimization of reaction conditions and effective purification steps.[2][8]

References

- 1. US20130053569A1 - Process for the preparation of prasugrel hcl salt - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. WO2011069473A1 - A method for the preparation of this compound in polymorphous form b - Google Patents [patents.google.com]

- 6. EP2883877A1 - Crystalline forms of prasugrel salts - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2012018791A2 - Preparation of this compound - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. The Degradation Chemistry of this compound: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

Prasugrel hydrochloride physicochemical properties and solubility

An In-depth Technical Guide to the Physicochemical and Solubility Properties of Prasugrel Hydrochloride

Introduction

This compound is a third-generation thienopyridine and a potent antiplatelet agent.[1] It functions as a prodrug, undergoing metabolic activation to inhibit the P2Y12 adenosine diphosphate (ADP) receptor, which plays a critical role in platelet activation and aggregation.[2][3] This irreversible inhibition makes it effective for the prevention of thrombotic events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI).[2][4] As a Biopharmaceutics Classification System (BCS) Class II compound, this compound is characterized by high permeability and low solubility.[5][6] This low, pH-dependent solubility is a critical factor influencing its formulation, dissolution, and ultimate bioavailability.

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility characteristics of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to light brown, slightly hygroscopic crystalline solid.[7][8] Its fundamental physicochemical characteristics are summarized in the table below. The existence of multiple melting points reported in the literature suggests that this compound can exist in different polymorphic forms, a crucial consideration for formulation stability and performance.[7][9]

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₀H₂₀FNO₃S·HCl | [1][8] |

| Molecular Weight | 409.90 g/mol | [4][10][11] |

| Appearance | White to light brown, slightly hygroscopic, crystalline solid | [1][7] |

| Melting Point | 122.03 °C (DSC); 120.5-121.9 °C (Capillary) | [7] |

| >173 °C (decomposition) | [1][8] | |

| Polymorph A: 133-136 °C; Polymorph B1: 166-174 °C | [9] | |

| pKa | 5.1 | [7] |

| LogP (Octanol/Water) | 3.536 | [2][4] |

| BCS Classification | Class II | [5][6] |

Solubility Profile

The solubility of this compound is highly dependent on the pH of the medium, a characteristic feature of a weakly basic compound.[7] It exhibits enhanced solubility in acidic environments, which progressively decreases as the pH becomes neutral or alkaline.[7][12] This pH-dependent solubility is a key factor governing its dissolution in the gastrointestinal tract.

Table 2: Solubility of this compound in Aqueous and Organic Solvents

| Solvent/Medium | Solubility Description | References |

| pH 1.0 - 4.0 | Soluble to slightly soluble | [7][13] |

| pH 5.0 | Very slightly soluble | [7][13] |

| pH 6.0 - 7.5 | Practically insoluble | [4][7][12] |

| Water | Insoluble | [14] |

| Methanol | Freely soluble | [4][12] |

| Ethanol | Soluble; ≥10.42 mg/mL with sonication | [8][14] |

| DMSO | Soluble; ≥18.9 mg/mL with gentle warming | [8][14] |

| Acetone | Slightly soluble | [4][12] |

| 1-Propanol & 2-Propanol | Slightly soluble | [4][12] |

| Chloroform | Slightly soluble | [8] |

| Diethyl Ether | Practically insoluble | [4][12] |

| Ethyl Acetate | Practically insoluble | [4][12] |

Experimental Protocols and Methodologies

The characterization of this compound involves a range of analytical techniques. The following sections detail the methodologies reported for determining key physicochemical parameters.

Melting Point Determination

Two primary methods have been described for determining the melting point of this compound:

-

Differential Scanning Calorimetry (DSC): Analysis is performed using a DSC instrument calibrated with high-purity standards like indium and zinc. A small sample (approximately 1 mg) is weighed into an aluminum sample holder, which is then sealed. The sample is subjected to a controlled heating ramp, typically 10 °C per minute, under an inert nitrogen atmosphere. The melting point is identified as the peak of the endothermic event corresponding to the substance's fusion.[7]

-

Capillary Method: A small amount of the crystalline solid is packed into a capillary tube, which is then placed in a melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting range.[7]

Caption: General workflow for melting point analysis.

Infrared (IR) Spectrophotometry

IR spectroscopy is used to confirm the identity of the compound by identifying its functional groups. For this analysis, approximately 1.5 mg of the this compound reference substance is mixed with 150 mg of potassium bromide (KBr). The mixture is ground to a fine powder and pressed into a thin, transparent pellet. The pellet is then analyzed using an FTIR spectrophotometer to obtain the infrared spectrum.[7]

Metabolic Activation and Mechanism of Action

Prasugrel is a prodrug that requires a two-step metabolic process to yield its pharmacologically active metabolite, R-138727. This activation pathway is essential for its antiplatelet effect.

-

Step 1: Hydrolysis: Upon oral administration, prasugrel is rapidly hydrolyzed by esterases, primarily human carboxylesterase 2 (hCE2) in the intestine and hCE1 in the liver, to an inactive intermediate, a thiolactone.[3]

-

Step 2: Cytochrome P450 Oxidation: The thiolactone intermediate is then converted to the active metabolite, R-138727, through oxidation mediated by cytochrome P450 enzymes, mainly CYP3A4 and CYP2B6.[3]

The active metabolite R-138727 then irreversibly binds to the P2Y12 ADP receptor on the surface of platelets. This binding prevents ADP from interacting with the receptor, thereby blocking the activation of the glycoprotein GPIIb/IIIa complex and inhibiting platelet aggregation for the life of the platelet.[4][15]

Caption: Metabolic activation of prasugrel.

Relationship Between pH and Solubility

The solubility of this compound, a weak base with a pKa of 5.1, is directly influenced by the pH of the surrounding medium.[7] In environments where the pH is below its pKa, the molecule is predominantly in its ionized (protonated) form, which is more water-soluble. Conversely, as the pH rises above the pKa, the equilibrium shifts towards the un-ionized, free base form, which has significantly lower aqueous solubility. This relationship is critical for its dissolution in the varying pH environments of the gastrointestinal tract.

Caption: pH-dependent solubility of prasugrel HCl.

References

- 1. This compound | 389574-19-0 [chemicalbook.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Prasugrel - Wikipedia [en.wikipedia.org]

- 4. Prasugrel | C20H20FNO3S | CID 6918456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation, Characterization and Evaluation of this compound Nanosuspensions: Its enhancement of dissolution rate and oral bioavailability | Auctores [auctoresonline.org]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. jocpr.com [jocpr.com]

- 8. chembk.com [chembk.com]

- 9. WO2011069473A1 - A method for the preparation of this compound in polymorphous form b - Google Patents [patents.google.com]

- 10. This compound | C20H21ClFNO3S | CID 10158453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [precision.fda.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. US20130045251A1 - Pharmaceutical composition for improving solubility of prasugrel and its preparation method - Google Patents [patents.google.com]

- 14. apexbt.com [apexbt.com]

- 15. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to the In Vitro Metabolism of Prasugrel to its Active Metabolite R-138727

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic activation of prasugrel, a third-generation thienopyridine antiplatelet prodrug. Understanding the enzymatic pathways, kinetics, and experimental methodologies involved in the formation of its active metabolite, R-138727, is critical for preclinical and clinical drug development and for interpreting pharmacokinetic and pharmacodynamic data.

The Metabolic Activation Pathway of Prasugrel

Prasugrel requires a two-step metabolic process to be converted into its pharmacologically active form, R-138727.[1] This process is notably efficient, contributing to prasugrel's rapid onset of action and consistent platelet inhibition compared to other thienopyridines like clopidogrel.[2][3][4]

Step 1: Esterase-Mediated Hydrolysis Upon absorption, prasugrel is rapidly and extensively hydrolyzed by carboxylesterases in the intestine, liver, and plasma.[2][5][6] This initial step cleaves the ester bond, converting the prasugrel prodrug into an inactive intermediate thiolactone metabolite, R-95913.[1][3][7] The parent compound, prasugrel, is consequently not detectable in plasma.[1][3] The primary enzyme responsible for this conversion is human carboxylesterase 2 (hCE2), which is highly expressed in the intestine.[5][7] Human carboxylesterase 1 (hCE1), found predominantly in the liver, plays a much smaller role.[7]

Step 2: Cytochrome P450-Mediated Oxidation The intermediate metabolite, R-95913, undergoes a single-step oxidation by the cytochrome P450 (CYP) system to form the active metabolite, R-138727.[3][8] This crucial step opens the thiolactone ring, exposing the reactive thiol group that irreversibly binds to and inhibits the platelet P2Y12 receptor.[9][10] This bioactivation occurs in both the intestine and the liver.[2][5][11] The primary enzymes mediating this transformation are CYP3A4/5 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[9][12][13][14][15]

Caption: Metabolic pathway of prasugrel to its active metabolite R-138727.

Quantitative Analysis of In Vitro Metabolism

The efficiency of prasugrel's metabolic activation can be quantified by examining the kinetic parameters of the key enzymes involved.

Table 1: Kinetic Parameters for the Hydrolysis of Prasugrel by Human Carboxylesterases (hCE1 and hCE2) [7]

| Enzyme | Kinetic Model | Apparent K_m / K_s (μM) | Apparent V_max (nmol/min/μg protein) | Apparent Hill Coefficient | Notes |

|---|---|---|---|---|---|

| hCE1 | Michaelis-Menten | 9.25 | 0.725 | N/A | Hydrolysis by hCE2 is at least 25x greater than by hCE1. |

| hCE2 | Hill Kinetics & Substrate Inhibition | 11.1 | 19.0 | 1.42 | Exhibits substrate inhibition at high concentrations (Apparent IC₅₀ = 76.5 μM). |

Table 2: Kinetic Parameters for CYP-Mediated Formation of R-138727 from R-95913 [13][15]

| Enzyme Source | Kinetic Model | Apparent K_m (μM) |

|---|

| Human Liver Microsomes | Hyperbolic | 21 - 30 |

Table 3: In Vitro Inhibition of Cytochrome P450 Enzymes by Prasugrel Metabolites [13][15]

| Metabolite | CYP Enzyme Inhibited | K_i Value (μM) | Potential for In Vivo Interaction |

|---|---|---|---|

| R-95913 | CYP2C9 | 7.2 - 82 | Unlikely, as K_i values exceed circulating plasma concentrations by 3.8- to 43-fold. |

| CYP2C19 | |||

| CYP2D6 | |||

| CYP3A |

| R-138727 | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A | No inhibition observed | None expected. |

Detailed Experimental Protocols

This section outlines generalized protocols for key in vitro experiments based on cited methodologies. Researchers should optimize these protocols for their specific laboratory conditions and reagents.

This experiment aims to determine the kinetic parameters of prasugrel hydrolysis by hCE1 and hCE2.[7]

Methodology:

-

Enzyme Preparation: Use expressed and purified recombinant hCE1 and hCE2.

-

Incubation Mixture: Prepare incubation mixtures containing a suitable buffer (e.g., Tris-HCl, pH 7.4), a known concentration of the recombinant enzyme, and varying concentrations of prasugrel.

-

Reaction Initiation and Incubation: Initiate the reaction by adding prasugrel. Incubate at 37°C for a predetermined time, ensuring the reaction rate is linear.

-

Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile, which also precipitates the protein.

-

Sample Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the formation of the product (R-95913) using a validated analytical method like LC-MS/MS.

-

Data Analysis: Plot the rate of R-95913 formation against the prasugrel concentration. Fit the data to appropriate kinetic models (e.g., Michaelis-Menten for hCE1, Hill equation for hCE2) to determine K_m, V_max, and other relevant parameters.

Caption: Experimental workflow for in vitro hydrolysis of prasugrel.

This experiment identifies the CYP enzymes responsible for converting R-95913 to R-138727 and determines the reaction kinetics.[13][15]

Methodology:

-

Reagent Preparation: Prepare a buffer system (e.g., potassium phosphate buffer, pH 7.4), pooled HLM, the substrate R-95913, and an NADPH-generating system (cofactor). Incubations must also be supplemented with reduced glutathione (GSH) to stabilize the active metabolite.[13][15]

-

Incubation: Pre-incubate HLM, buffer, and R-95913 at 37°C.

-

Reaction Initiation: Start the reaction by adding the NADPH-generating system.

-

Time Course and Termination: Incubate for a specified time. Terminate the reaction with a suitable organic solvent (e.g., cold acetonitrile or methanol).

-

Sample Processing: Centrifuge the samples to remove precipitated proteins. The supernatant is then prepared for analysis.

-

Analysis: Quantify the formation of R-138727 using a validated LC-MS/MS method.

-

(Optional) Reaction Phenotyping: To identify specific CYP contributions, repeat the experiment using recombinant human CYP enzymes or by including CYP-specific chemical inhibitors (e.g., ketoconazole for CYP3A) or immunoinhibitory antibodies in the HLM incubations.[13][15]

Caption: Experimental workflow for CYP-mediated oxidation of R-95913.

This protocol provides a framework for the sensitive and selective quantification of the unstable active metabolite, R-138727.[16][17]

Methodology:

-

Sample Stabilization: R-138727 contains a reactive thiol group and is unstable. Immediately after the in vitro reaction is terminated (or upon collection of plasma), the sample must be stabilized. This is achieved by derivatizing the thiol group with an alkylating agent, such as N-ethylmaleimide (NEM).[17]

-

Internal Standard Addition: Add a suitable internal standard (IS) to correct for variability during sample processing and analysis.

-

Sample Extraction: Extract the derivatized analyte and IS from the sample matrix (e.g., quenched incubation mixture). This can be done using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[16]

-

Chromatographic Separation: Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18).[16] Use an isocratic or gradient mobile phase (e.g., acetonitrile and ammonium formate buffer) to separate the analyte from other matrix components.[17]

-

Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer (MS/MS) operating in electrospray ionization (ESI) positive mode. Monitor the specific precursor-to-product ion transitions for both the derivatized R-138727 and the IS in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[16]

-

Quantification: Construct a calibration curve using standards of known concentrations. Quantify the amount of R-138727 in the unknown samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.

Caption: Analytical workflow for the quantification of R-138727 by LC-MS/MS.

References

- 1. On the Metabolism of Prasugrel - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 2. Prasugrel for the treatment of patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The biotransformation of prasugrel, a new thienopyridine prodrug, by the human carboxylesterases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prasugrel Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]

- 11. The intestine as an important contributor to prasugrel active metabolite formation in vivo [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Interactions of two major metabolites of prasugrel, a thienopyridine antiplatelet agent, with the cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Prasugrel Hydrochloride

This technical guide provides a comprehensive overview of the degradation pathways of prasugrel hydrochloride, a thienopyridine antiplatelet agent. The stability of this compound is a critical aspect of its pharmaceutical development, ensuring its safety and efficacy. This document details the byproducts formed under various stress conditions, including hydrolysis, oxidation, and photolysis, and outlines the experimental protocols used for their identification and quantification.

Core Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation, and to a lesser extent, photolysis.[1] The molecule's stability is significantly influenced by pH, the presence of oxidative agents, and exposure to light.[1][2]

Hydrolysis is a major degradation pathway for prasugrel. The ester functional group in the prasugrel molecule is the primary site of hydrolytic cleavage.[3] The rate and extent of hydrolysis are highly dependent on the pH of the environment.

-

Acidic Hydrolysis: Under acidic conditions, prasugrel undergoes hydrolysis to form its corresponding carboxylic acid and the tetrahydropyridine moiety.[4] One of the initial and major degradation products formed is 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one, referred to as Impurity 1.[5][6] At higher temperatures, further degradation can occur.[3]

-

Neutral Hydrolysis: In a neutral aqueous environment, prasugrel also degrades.[7] The presence of certain excipients, such as magnesium stearate, can influence the formation of specific byproducts like 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Impurity 2).[5][7]

-

Basic Hydrolysis: Prasugrel is particularly sensitive to basic conditions, showing rapid degradation.[6][8] The degradation in alkaline conditions also leads to the formation of Impurity 1.[5][6]

Prasugrel is susceptible to oxidation, which can be initiated by peroxides, free radicals, or atmospheric oxygen (autoxidation).[1][3] The thieno[3,2-c]pyridine ring system is a potential site for oxidative modification.

-

Peroxide-Mediated Oxidation: Exposure to hydrogen peroxide leads to the formation of several oxidative degradation products.[3][4] These products can include N-oxides and other oxygenated derivatives.[3]

-

Radical-Initiated Oxidation: Free radical initiators like azobisisobutyronitrile (AIBN) can also induce the degradation of prasugrel, leading to a distinct set of byproducts.[3][9]

In solution, prasugrel is susceptible to photodegradation when exposed to light.[1][3] However, in the solid state, it is generally considered to be more stable to photolytic stress.[10]

Major Degradation Byproducts

Forced degradation studies have identified several key byproducts of this compound. The structures of some of these have been elucidated using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

| Degradation Pathway | Byproduct Name/Identifier | Chemical Name |

| Acidic, Basic, Neutral Hydrolysis | Impurity 1 | 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one[5][6] |

| Neutral Hydrolysis (with Magnesium Stearate) | Impurity 2 | 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one[5][7] |

| Hydrolysis | OXTP Diastereomers | 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, thiolactone isomers[3] |

| Oxidation | endo-iminium | 2-acetoxy-5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-6,7-dihydrothieno[3,2-c]pyridin-5-ium[3] |

| Oxidation | HYTP-S | 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one[3] |

| Oxidation | HYTP-O | 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrofuro[3,2-c]pyridin-2(4H)-one[3] |

| Oxidation | Diketone | 1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione[3] |

Quantitative Data from Forced Degradation Studies

The following table summarizes the extent of degradation observed under various stress conditions as reported in the literature.

| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 1N HCl | 3 hours | 60°C | Extensive | [4] |

| Acid Hydrolysis | 0.1N HCl/acetonitrile (70/30) | 20 hours | Ambient (~23°C) | - | [3] |

| Alkali Hydrolysis | 0.05 M NaOH | 1 minute | Room Temperature | - | [11] |

| Oxidative | 30% Hydrogen Peroxide | 1 hour | 60°C | Extensive | [4] |

| Oxidative | 10% H2O2 | 1.5 hours | 70°C | - | [7] |

| Thermal | Solid State | 24 hours | 90°C | - | [4] |

| Photolytic | UV light (254 nm) | 16 hours | - | No significant degradation | [7] |

| Neutral Hydrolysis | Water/acetonitrile (70/30), pH ~4 | 16 hours | 40°C | 9.2% | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound degradation.

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4]

-

Acidic Degradation Protocol:

-

Weigh and transfer powder equivalent to 20 mg of prasugrel to a 10 ml volumetric flask.[4]

-

Add 3 ml of 1N HCl and keep the mixture at 60°C for 3 hours in a water bath.[4]

-

Allow the solution to cool to ambient temperature.[4]

-

Neutralize the solution with 1N NaOH to pH 7 and make up the volume with a suitable diluent.[4]

-

Further, dilute the solution to achieve a concentration of 200 μg/ml of prasugrel for analysis.[4]

-

-

Alkaline Degradation Protocol:

-

A 2-milliliter portion of a prasugrel stock solution is exposed to basic degradation by adding 2.0 ml of 0.05 M NaOH solution.[11]

-

The mixture is kept at room temperature for 1 minute.[11]

-

The solution is then neutralized to pH 7.0 using 0.05 M HCl solution and diluted to 20.0 ml with acetonitrile for analysis.[11]

-

-

Oxidative Degradation Protocol:

-

Weigh and transfer powder equivalent to 20 mg of prasugrel to a 10 ml volumetric flask.[4]

-

Add 3 ml of diluent and 2 ml of 30% hydrogen peroxide.[4]

-

Keep the mixture at 60°C for 1 hour in a water bath.[4]

-

Allow the solution to cool to ambient temperature and make up the volume with the diluent.[4]

-

Dilute this solution to achieve a concentration of 200 μg/ml of prasugrel for analysis.[4]

-

-

Thermal Degradation Protocol:

-

Weigh powder equivalent to 20 mg of prasugrel and keep it in a Petri dish at 90°C for 24 hours.[4]

-

After the specified time, the sample is prepared for analysis.

-

-

Photolytic Degradation Protocol:

-

A solution of prasugrel is exposed to UV light at 254 nm for 16 hours.[7]

-

The sample is then analyzed for any degradation.

-

A robust stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from its degradation products.

-

Chromatographic Conditions:

-

Column: Zorbax XDB C8, (150 × 4.6 mm, 3.5μm)[4]

-

Mobile Phase: A mixture of aqueous 0.05 M ammonium acetate (pH 4.5 with acetic acid) and acetonitrile in a 40:60 (v/v) ratio.[4]

-

Flow Rate: 1.0 ml/min[4]

-

Column Temperature: 30°C[4]

-

Detection Wavelength: 254 nm using a photodiode array (PDA) detector.[4]

-

Visualizations of Degradation Pathways and Workflows

The following diagrams illustrate the key degradation pathways and a typical experimental workflow for studying prasugrel degradation.

Caption: Hydrolytic degradation pathways of prasugrel under different pH conditions.

Caption: Oxidative degradation pathways of prasugrel initiated by different agents.

Caption: A generalized workflow for conducting forced degradation studies on prasugrel.

Conclusion

The degradation of this compound is a complex process influenced by various environmental factors. The primary degradation pathways are hydrolysis and oxidation, leading to the formation of several byproducts. A thorough understanding of these pathways and the resulting degradants is imperative for the development of stable pharmaceutical formulations of prasugrel. The use of stability-indicating analytical methods is essential for monitoring the purity and stability of this compound in both the drug substance and the final drug product. The information presented in this guide serves as a valuable resource for researchers and professionals involved in the development and quality control of prasugrel-containing medicines.

References

- 1. The Degradation Chemistry of this compound: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of the forced degradation behavior of this compound by liquid chromatography with mass spectrometry and liquid chromatography with NMR detection and prediction of the toxicity of the characterized degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Stability-Indicating LC Method for the Determination of this compound in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Identification and characterization of the degradation products of this compound tablets using LC-MS technique - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Prasugrel Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prasugrel hydrochloride is a third-generation thienopyridine and a potent oral antiplatelet agent used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) managed with percutaneous coronary intervention (PCI). As a prodrug, prasugrel requires in vivo metabolic activation to exert its therapeutic effect. Its pharmacologic profile is characterized by a rapid onset of action and more consistent and potent platelet inhibition compared to its predecessor, clopidrel. This guide provides a comprehensive technical overview of the pharmacokinetics (PK), pharmacodynamics (PD), metabolic pathways, and relevant experimental methodologies associated with this compound.

Pharmacokinetics (PK)

The pharmacokinetic profile of prasugrel is defined by its absorption, distribution, metabolism, and excretion (ADME) properties. A key feature is its conversion to a single active metabolite, R-138727, which is responsible for its antiplatelet activity. The parent drug is not detected in plasma following oral administration.

Absorption

Following oral administration, prasugrel is rapidly and extensively absorbed, with at least 79% of the dose being absorbed.[1] The peak plasma concentration (Cmax) of its active metabolite, R-138727, is achieved approximately 30 minutes post-dosing.[2] Co-administration with a high-fat, high-calorie meal can delay the time to peak concentration (Tmax) and reduce the Cmax of the active metabolite, but the overall extent of absorption (AUC) is not significantly affected, allowing prasugrel to be administered without regard to food.[3]

Distribution

The active metabolite of prasugrel, R-138727, is highly bound to human plasma proteins, primarily serum albumin (~98%).

Metabolism

Prasugrel undergoes a two-step metabolic activation process to form its pharmacologically active metabolite, R-138727.[4][5]

-

Step 1: Hydrolysis: After absorption, prasugrel is rapidly and completely hydrolyzed by esterases in the intestine and liver, particularly human carboxylesterase 2 (hCE2) and arylacetamide deacetylase (AADAC), into an inactive intermediate thiolactone metabolite, R-95913.[5][6][7] This initial step is highly efficient.[5]

-

Step 2: Oxidation: The intermediate metabolite, R-95913, undergoes a single, efficient oxidation step mediated by cytochrome P450 (CYP) enzymes to form the active metabolite, R-138727.[1][8] This conversion is primarily catalyzed by CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[9][10]

The active metabolite is subsequently inactivated through S-methylation or conjugation with cysteine.[1] Unlike clopidogrel, this metabolic pathway's lower reliance on CYP2C19 contributes to a more consistent antiplatelet response across different patient populations.[11]

Excretion

Prasugrel is eliminated from the body primarily as inactive metabolites. Approximately 68% of the administered dose is excreted in the urine, and about 27% is excreted in the feces.[3] The active metabolite, R-138727, has a mean elimination half-life of approximately 7.4 hours (ranging from 2 to 15 hours).[3]

Pharmacodynamics (PD)

Mechanism of Action

Prasugrel exerts its antiplatelet effect through the irreversible inhibition of the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[12]

-

ADP Binding & Platelet Activation: Under normal physiological conditions, ADP released from dense granules of activated platelets binds to the P2Y12 receptor.

-

Signal Transduction: This binding initiates a G-protein coupled signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]

-

GPIIb/IIIa Activation: The reduction in cAMP contributes to the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor complex.

-

Platelet Aggregation: Activated GPIIb/IIIa receptors bind to fibrinogen, which acts as a bridge between platelets, leading to platelet aggregation and thrombus formation.[8]

Prasugrel's active metabolite, R-138727, covalently and irreversibly binds to the P2Y12 receptor, blocking ADP from binding and thereby preventing the entire downstream signaling cascade.[8][12] This inhibition lasts for the entire lifespan of the platelet (approximately 7-10 days).[12]

Onset and Duration of Action

Prasugrel demonstrates a rapid onset of action, with significant inhibition of platelet aggregation observed within 30 minutes of a 60 mg loading dose.[2] Steady-state plasma concentrations are typically reached within three days of consistent dosing.[2] Due to the irreversible binding to the P2Y12 receptor, the antiplatelet effect is maintained for the life of the platelet, with platelet aggregation returning to baseline levels 5 to 9 days after discontinuation, reflecting new platelet production.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters and recommended dosing regimens for prasugrel.

Table 1: Pharmacokinetic Parameters of Prasugrel's Active Metabolite (R-138727)

| Parameter | Value | Reference |

|---|---|---|

| Tmax (Time to Peak Concentration) | ~0.5 hours | [2][14] |

| Elimination Half-Life (t½) | ~7.4 hours (range: 2-15 hours) | [3] |

| Protein Binding | ~98% (to human serum albumin) | |

| Route of Excretion (Urine) | ~68% (as inactive metabolites) | [3] |

| Route of Excretion (Feces) | ~27% (as inactive metabolites) |[3] |

Table 2: Dosing Regimens and Considerations for Special Populations

| Population | Loading Dose | Maintenance Dose | Notes | Reference |

|---|---|---|---|---|

| Standard Adult (<75 years, ≥60 kg) | 60 mg | 10 mg once daily | Administered with daily aspirin (75-325 mg). | [12][15] |

| Low Body Weight (<60 kg) | 60 mg | 5 mg once daily | Increased exposure to the active metabolite and higher bleeding risk at 10 mg dose. | [12][15] |

| Elderly (≥75 years) | 60 mg | 5 mg or 10 mg once daily | Generally not recommended due to increased bleeding risk, but may be considered in high-risk patients (e.g., diabetes, prior MI). | [15][16] |

| Renal Impairment (Mild to Moderate) | 60 mg | 10 mg once daily | No dose adjustment necessary. | [12] |

| Renal Impairment (End-Stage) | 60 mg | 10 mg once daily | Use with caution; associated with decreased exposure but similar platelet inhibition. | [12][17] |

| Hepatic Impairment (Mild to Moderate) | 60 mg | 10 mg once daily | No dose adjustment necessary. | [12] |

| Hepatic Impairment (Severe) | Not Studied | Not Studied | Use is not recommended. |[12][17] |

Key Factors Influencing Clinical Use

Genetic Polymorphisms

A significant advantage of prasugrel over clopidogrel is its consistent efficacy irrespective of a patient's CYP2C19 genotype.[11] Clopidogrel's activation is heavily dependent on the CYP2C19 enzyme, and individuals with loss-of-function alleles ("poor metabolizers") exhibit diminished antiplatelet response and are at higher risk for adverse cardiovascular events.[18][19] In contrast, prasugrel's metabolic pathway is less reliant on CYP2C19, resulting in robust and predictable platelet inhibition even in patients who are poor metabolizers of clopidogrel.[11][20]

Drug-Drug Interactions

-

Drugs Increasing Bleeding Risk: Co-administration of prasugrel with other agents that inhibit hemostasis increases the risk of bleeding. Caution is advised when used with anticoagulants (e.g., warfarin, heparin), fibrinolytics, and chronic use of nonsteroidal anti-inflammatory drugs (NSAIDs).[17][21]

-

CYP Enzyme Interactions: Clinically significant pharmacokinetic interactions with drugs that inhibit or induce CYP enzymes (including CYP3A4) are considered unlikely.[9]

-

Opioid Agonists: Co-administration of opioids can delay and reduce the absorption of prasugrel's active metabolite, potentially due to slowed gastric emptying.[22]

Experimental Protocols

The assessment of prasugrel's pharmacodynamic effect relies on platelet function tests. Light Transmission Aggregometry (LTA) is the historical gold standard for measuring platelet aggregation.

Light Transmission Aggregometry (LTA)

Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate upon the addition of an agonist, such as ADP. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through to a photocell.[23][24]

Detailed Methodology:

-

Blood Sample Collection: Collect whole blood via venipuncture into a tube containing 3.2% or 3.8% sodium citrate as an anticoagulant. The first few milliliters of blood should be discarded to avoid contamination with tissue factors.[24][25]

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood sample at a low speed (e.g., 150-200 g) for 10-15 minutes at room temperature. This separates the heavier red and white blood cells, leaving the platelets suspended in the plasma (PRP).[24]

-

Preparation of Platelet-Poor Plasma (PPP): The remaining blood sample is centrifuged at a higher speed (e.g., >2000 g) for 15-20 minutes to pellet the platelets, yielding platelet-poor plasma (PPP). The PPP is used to set the 100% transmission baseline in the aggregometer.[26]

-

Assay Procedure:

-

PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in the aggregometer.[24]

-

The instrument is calibrated with the patient's PRP (0% transmission) and PPP (100% transmission).

-

A platelet agonist (e.g., ADP at a final concentration of 5 µM or 20 µM) is added to the PRP sample.[13]

-

The change in light transmittance is recorded over time as platelets aggregate.

-

-

Data Interpretation: The result is typically expressed as the maximal percentage of platelet aggregation. In the context of prasugrel therapy, a lower percentage of aggregation indicates a greater degree of P2Y12 receptor inhibition.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. The biotransformation of prasugrel, a new thienopyridine prodrug, by the human carboxylesterases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Arylacetamide Deacetylase is Responsible for Activation of Prasugrel in Human and Dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The effect of CYP2C19 gene polymorphisms on the pharmacokinetics and pharmacodynamics of prasugrel 5-mg, prasugrel 10-mg and clopidogrel 75-mg in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. drugs.com [drugs.com]

- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 17. Prasugrel: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 18. Prasugrel vs. clopidogrel for cytochrome P450 2C19-genotyped subgroups: integration of the TRITON-TIMI 38 trial data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Prasugrel Versus Ticagrelor in Patients With CYP2C19 Loss-of-Function Genotypes: Results of a Randomized Pharmacodynamic Study in a Feasibility Investigation of Rapid Genetic Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jacc.org [jacc.org]

- 21. buzzrx.com [buzzrx.com]

- 22. Effient (prasugrel) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 23. plateletservices.com [plateletservices.com]

- 24. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 25. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

In Vitro Interaction of Prasugrel Hydrochloride with Cytochrome P450 Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro interactions between prasugrel hydrochloride and the cytochrome P450 (CYP) enzyme system. Prasugrel, a third-generation thienopyridine, is a prodrug that requires metabolic activation to exert its antiplatelet effects. Understanding its engagement with CYP enzymes is critical for predicting drug-drug interactions and ensuring its safe and effective clinical use.

Metabolic Activation of Prasugrel

Prasugrel is rapidly hydrolyzed in vivo by esterases to an inactive intermediate thiolactone metabolite, R-95913.[1][2] This intermediate is then oxidized by CYP enzymes in a single step to form the active metabolite, R-138727, which irreversibly inhibits the P2Y12 receptor on platelets.[1][3]

Key Cytochrome P450 Isoforms in Prasugrel Activation

In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have identified the primary isoforms responsible for the conversion of R-95913 to the active metabolite, R-138727.[1][4] The key enzymes involved are:

The formation of R-138727 demonstrates hyperbolic kinetics in human liver microsomes, with Km values ranging from 21-30 µM.[1] Correlation analyses have shown a strong relationship between the rate of R-138727 formation and CYP3A-mediated midazolam 1'-hydroxylation (r² = 0.98).[1][4] While genetic variations in CYP2B6, CYP2C9, CYP2C19, or CYP3A5 do not appear to have a significant impact on the pharmacokinetics of prasugrel's active metabolite, the involvement of these enzymes in its formation is well-established in vitro.[6][7]

Metabolic Pathway of Prasugrel

The following diagram illustrates the two-step bioactivation of prasugrel.

Inhibition of Cytochrome P450 Enzymes

The potential for prasugrel and its metabolites to inhibit CYP enzymes has been investigated in vitro to assess the risk of drug-drug interactions.

Inhibitory Potential of Prasugrel and its Metabolites

Studies have shown that the inactive intermediate metabolite, R-95913, exhibits inhibitory activity against several CYP isoforms, whereas the active metabolite, R-138727, does not demonstrate significant inhibition of the tested P450s.[1][4] Prasugrel itself has been identified as a moderate inhibitor of CYP3A4.[8]

Quantitative Inhibition Data

The following tables summarize the in vitro inhibition data for prasugrel and its intermediate metabolite, R-95913.

Table 1: In Vitro Inhibition of CYP Enzymes by Prasugrel

| CYP Isoform | Inhibitor | Test System | Ki (µM) | IC50 (µM) | Reference |

| CYP3A4 | Prasugrel | Human Liver Microsomes | 10.84 | 16.24 | [8] |

Table 2: In Vitro Inhibition of CYP Enzymes by R-95913 (Inactive Metabolite)

| CYP Isoform | Test System | Ki (µM) | Reference |

| CYP2C9 | Recombinant Enzymes | 7.2 | [1][4] |

| CYP2C19 | Recombinant Enzymes | >82 | [1][4] |

| CYP2D6 | Recombinant Enzymes | 82 | [1][4] |

| CYP3A | Recombinant Enzymes | 20 | [1][4] |

| CYP1A2 | Recombinant Enzymes | No Inhibition | [1][4] |

Although R-95913 shows inhibitory potential in vitro, the observed Ki values are 3.8- to 43-fold higher than the circulating concentrations in humans, suggesting a low likelihood of clinically significant drug-drug interactions due to CYP inhibition by this metabolite.[1][4] Similarly, while prasugrel weakly inhibits CYP2B6 in vivo, dose adjustments for co-administered drugs primarily metabolized by CYP2B6 are not considered necessary.[9]

Induction of Cytochrome P450 Enzymes

The potential of prasugrel to induce the expression of CYP enzymes has also been evaluated. In vitro assays have suggested an induction of CYP3A enzymes by prasugrel.[6] However, detailed quantitative data from these in vitro studies are not extensively reported in the currently available literature. One study noted that hepatic findings in animal studies were consistent with the induction of hepatic drug-metabolizing enzymes, though these findings were considered inconclusive.[10]

Experimental Protocols

The following provides a generalized methodology for key in vitro experiments based on the reviewed literature.

CYP-Mediated Metabolism of Prasugrel Intermediate (R-95913)

This experimental workflow outlines the process for identifying the CYP enzymes responsible for the formation of the active metabolite, R-138727.

Protocol Outline:

-

Incubation:

-

The substrate, R-95913, is incubated with either human liver microsomes (HLM) or a panel of recombinant human CYP enzymes.

-

The incubation mixture contains a buffered solution, an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and reduced glutathione.[1][4]

-

The reaction is initiated by the addition of the enzyme source and incubated at 37°C.

-

-

Sample Analysis:

-

The reaction is terminated by the addition of a quenching solvent (e.g., acetonitrile).

-

The samples are then centrifuged, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the formation of the active metabolite, R-138727.

-

-

Data Interpretation:

-

For kinetic studies, the rate of metabolite formation is measured at various substrate concentrations to determine Km and Vmax.

-

To identify the contributing CYP isoforms, correlation analysis is performed between the rate of R-138727 formation in a panel of individual HLMs and the known activities of specific CYP enzymes in those same microsomes.[1][4]

-

Chemical inhibition studies using isoform-specific inhibitors (e.g., ketoconazole for CYP3A, sulfaphenazole for CYP2C9) and immunoinhibition with monoclonal antibodies can further confirm the role of specific CYPs.[1][4]

-

CYP Inhibition Assay

This workflow describes the general procedure for assessing the inhibitory potential of a test compound on CYP activity.

Protocol Outline:

-

Pre-incubation and Incubation:

-

The test inhibitor (prasugrel or R-95913) at various concentrations is pre-incubated with human liver microsomes or recombinant CYP enzymes in a buffered solution.

-

The reaction is initiated by the addition of a CYP-specific probe substrate (e.g., midazolam for CYP3A4, diclofenac for CYP2C9) and an NADPH-generating system.

-

The mixture is incubated at 37°C for a specified time.

-

-

Sample Analysis:

-

The reaction is stopped, and the samples are processed for LC-MS/MS analysis to quantify the formation of the probe substrate's metabolite.

-

-

Data Analysis:

-

The rate of metabolite formation in the presence of the inhibitor is compared to the control (no inhibitor).

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by plotting the percent inhibition against the inhibitor concentration.

-

The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, especially when the mechanism of inhibition is competitive.

-

Conclusion

In vitro studies have been instrumental in elucidating the interaction of this compound with cytochrome P450 enzymes. The metabolic activation of prasugrel is primarily mediated by CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19. While the intermediate metabolite R-95913 and prasugrel itself show some inhibitory potential against certain CYP isoforms in vitro, the concentrations required for inhibition are generally higher than those observed clinically, suggesting a low risk of significant drug-drug interactions. Evidence for CYP induction by prasugrel is less definitive. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working with prasugrel and other compounds that interact with the CYP450 system.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. Interactions of two major metabolites of prasugrel, a thienopyridine antiplatelet agent, with the cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prasugrel Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Prasugrel, a new thienopyridine antiplatelet drug, weakly inhibits cytochrome P450 2B6 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Characterization and Stability of Prasugrel Hydrochloride Polymorphs: An In-depth Technical Guide